4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
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Overview
Description
4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Introduction of the m-tolyl group: This step might involve the use of m-tolyl hydrazine or similar reagents.
Formation of the benzoic acid moiety: This can be done through the reaction of the intermediate triazole compound with a suitable benzoic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions might target the triazole ring or the benzoic acid moiety.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal applications could include the development of new drugs for treating infections or other diseases.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-Thioxo-3-(p-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
- 4-(((5-Thioxo-3-(o-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Uniqueness
The uniqueness of 4-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14N4O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(E)-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O2S/c1-11-3-2-4-14(9-11)15-19-20-17(24)21(15)18-10-12-5-7-13(8-6-12)16(22)23/h2-10H,1H3,(H,20,24)(H,22,23)/b18-10+ |
InChI Key |
ANWPKKBVWULHRK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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